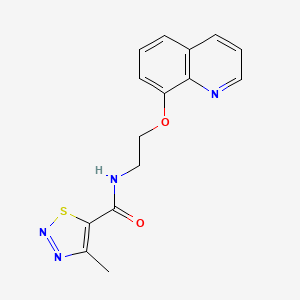
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide, also known as Q-VD-OPh, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Q-VD-OPh belongs to the class of thiadiazole derivatives and has been shown to have a broad range of biological activities.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
4-Methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide and its derivatives have been extensively researched for their potential in synthesizing novel compounds with significant antimicrobial properties. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has shown potential antimicrobial agents, where the interaction of various substituents with the core thiadiazole structure leads to compounds with promising antibacterial and antifungal activities (Holla et al., 2006). Similarly, a study on quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives revealed their ability to inhibit bacterial growth, showcasing the chemical's utility in developing new antimicrobial solutions (Valluri et al., 2017).
Antifungal and Antiviral Activities
Further research has also demonstrated the antifungal and antiviral potentials of derivatives of 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide. For example, compounds synthesized from the thiadiazole structure have shown excellent antifungal activity, particularly against tobacco mosaic virus (TMV), indicating their potential use in agricultural pest control (Wang et al., 2011).
Cytotoxic and Antitumor Evaluation
The cytotoxic properties of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with the thiadiazole carboxamide chemical under discussion, have been tested against various cancer cell lines. This research suggests that adjusting the core structure can lead to compounds with potent cytotoxic effects, useful in cancer treatment (Deady et al., 2003).
Anticonvulsant Properties
Studies have also expanded into the neurological domain, where derivatives of the thiadiazole compound have been synthesized and evaluated for their anticonvulsant activities. This research demonstrates the compound's potential in contributing to the development of new anticonvulsant medications, offering alternatives for epilepsy management (Archana et al., 2002).
Propriétés
IUPAC Name |
4-methyl-N-(2-quinolin-8-yloxyethyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-14(22-19-18-10)15(20)17-8-9-21-12-6-2-4-11-5-3-7-16-13(11)12/h2-7H,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUEBPUSXJHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2737636.png)
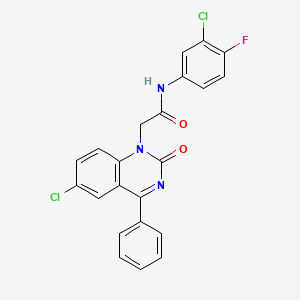
![7-(Azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine;trihydrochloride](/img/structure/B2737638.png)
![3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2737641.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B2737642.png)
![N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2737644.png)
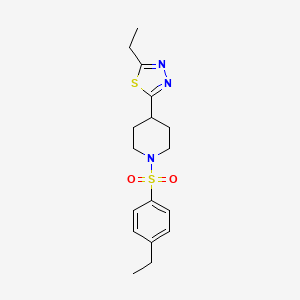
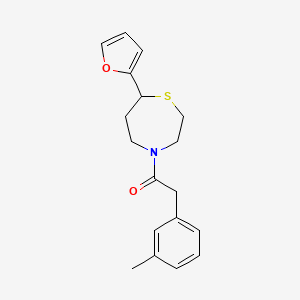
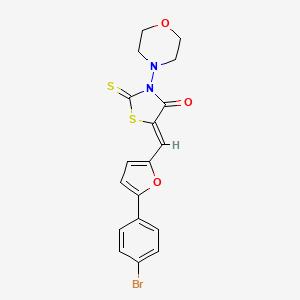
amine dihydrochloride](/img/structure/B2737653.png)
![N-[3-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2737654.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737658.png)